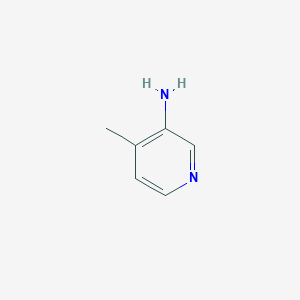

3-アミノ-4-メチルピリジン

概要

説明

Synthesis Analysis

The synthesis of 3-Amino-4-methylpyridine and related derivatives often involves multi-step reactions, including copper-catalyzed three-component reactions that allow for the regioselective synthesis of multisubstituted 4-amino-2-iminopyridines. These methods provide access to a variety of substituted pyridine derivatives under controlled reaction conditions, demonstrating the compound's versatility as a synthetic building block (Zhou et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 3-Amino-4-methylpyridine have been extensively studied, revealing insights into their crystalline arrangements and hydrogen bonding patterns. For example, the crystal structures of nitroderivatives of 2-amino-4-methylpyridine exhibit layered arrangements stabilized by a combination of N-H···N and N-H···O hydrogen bonds, providing a basis for understanding the structural characteristics of these compounds (Bryndal et al., 2012).

Chemical Reactions and Properties

3-Amino-4-methylpyridine participates in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. It has been used in the synthesis of oligo-N-4-aminopyridine and its oligomer-metal complexes, highlighting its role in forming complex structures with diverse chemical properties (Kaya & Koyuncu, 2003).

Physical Properties Analysis

The physical properties of 3-Amino-4-methylpyridine derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various chemical processes. These properties are influenced by the molecular structure and the nature of substituents on the pyridine ring.

Chemical Properties Analysis

The chemical properties of 3-Amino-4-methylpyridine, including its reactivity with different chemical reagents, acid-base behavior, and participation in hydrogen bonding, are essential for its application in synthetic chemistry. The compound's ability to form supramolecular assemblies and complexes with metals further demonstrates its chemical versatility.

For a deeper understanding of 3-Amino-4-methylpyridine and its applications in various fields of chemistry, the following sources provide comprehensive insights: (Zhou et al., 2013), (Bryndal et al., 2012), (Kaya & Koyuncu, 2003).

科学的研究の応用

非線形光学

3-アミノ-4-メチルピリジンは、有機非線形光学(NLO)単結晶の合成に使用されています . これらの結晶は、緩徐溶媒蒸発(SSE)法によって成長します . これらの結晶の2次超分極率は、理論的に分析されました . これらの材料は、オプトエレクトロニクスデバイスの開発にとって重要です .

分光学的特性評価

この化合物は、分子構造と振動スペクトル(FTIR、RAMAN & NMR)分析の研究に使用されてきました . これは、密度汎関数理論(DFT)を用いて、6311++G(d,p)レベルの理論で実験的および理論的に行われます .

熱分析

成長した結晶の熱特性は、熱重量分析(TG)と示差熱分析(DTA)を使用して分析されました . これは、さまざまな温度条件下での材料の安定性と分解を理解するのに役立ちます .

薬物合成

3-アミノ-4-メチルピリジンは、HIV / AIDSおよび乳がん治療の薬物合成に不可欠です . それは腫瘍学研究に用途があります

作用機序

Target of Action

3-Amino-4-methylpyridine is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals . .

Mode of Action

It is known to be used in the synthesis of other compounds, such as 2-chlorin-3-amido-4-methyl pyridine . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

As a chemical intermediate, it is likely to contribute to the biological activity of the final compounds it helps synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methylpyridine. For example, the Suzuki–Miyaura cross-coupling reaction, in which it is involved, is known to be influenced by factors such as temperature and the presence of other chemicals .

Safety and Hazards

将来の方向性

Multidrug-resistant (MDR) pathogens have created a fatal problem for human health and antimicrobial treatment. Among the currently available antibiotics, many are inactive against MDR pathogens. In this context, heterocyclic compounds/drugs play a vital role . Thus, it is very much essential to explore new research to combat the issue .

特性

IUPAC Name |

4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

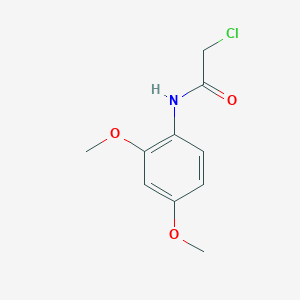

CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187867 | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3430-27-1 | |

| Record name | 3-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINAMINE, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

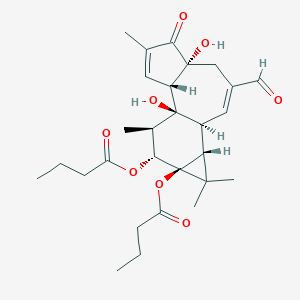

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)

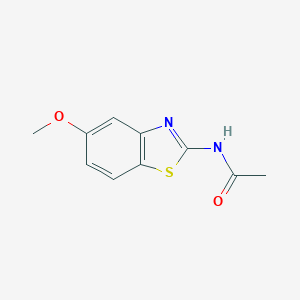

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)